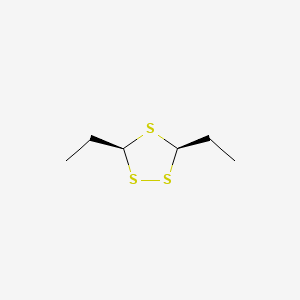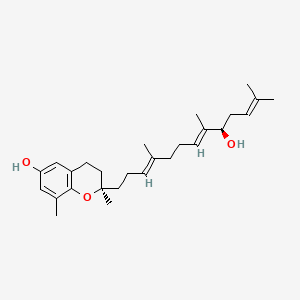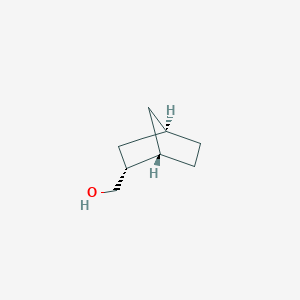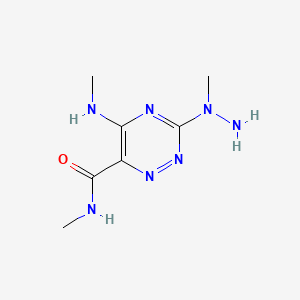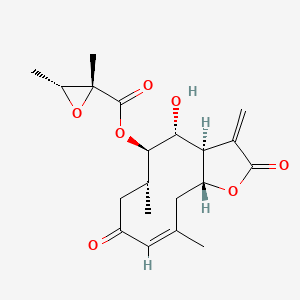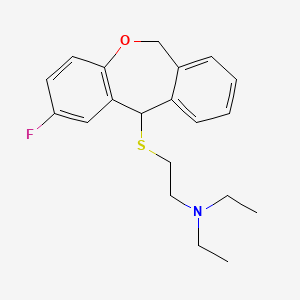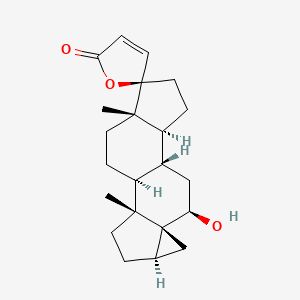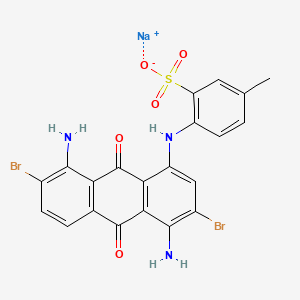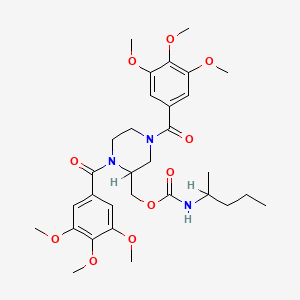
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and a carbamate group attached to a 1-methylbutyl chain. The presence of multiple methoxy groups and the piperazine core contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate typically involves multi-step organic reactions. One common approach starts with the preparation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid through a reaction with thionyl chloride. This intermediate is then reacted with piperazine to form 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine. The final step involves the reaction of this intermediate with (1-methylbutyl)isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols under suitable conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate involves its interaction with specific molecular targets. The compound’s methoxy groups and piperazine core allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved.
相似化合物的比较
- 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine
- 1,3,5-Trimethoxybenzene
- Benzotriazole derivatives
Comparison: Compared to similar compounds, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate is unique due to the presence of both the piperazine ring and the carbamate group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
129230-04-2 |
|---|---|
分子式 |
C31H43N3O10 |
分子量 |
617.7 g/mol |
IUPAC 名称 |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-pentan-2-ylcarbamate |
InChI |
InChI=1S/C31H43N3O10/c1-9-10-19(2)32-31(37)44-18-22-17-33(29(35)20-13-23(38-3)27(42-7)24(14-20)39-4)11-12-34(22)30(36)21-15-25(40-5)28(43-8)26(16-21)41-6/h13-16,19,22H,9-12,17-18H2,1-8H3,(H,32,37) |
InChI 键 |
SGVUFQYRNRMBDS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)NC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




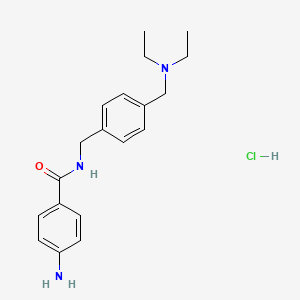
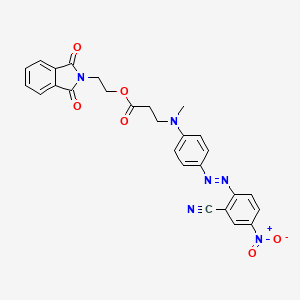
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
